molecular formula C11H21ClO2 B14518563 5-Chloropentyl hexanoate CAS No. 62409-75-0

5-Chloropentyl hexanoate

Cat. No.: B14518563
CAS No.: 62409-75-0
M. Wt: 220.73 g/mol
InChI Key: BGXSOSFCBMGFNK-UHFFFAOYSA-N
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Description

5-Chloropentyl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. The structure of this compound consists of a hexanoate group (derived from hexanoic acid) and a 5-chloropentyl group (derived from 5-chloropentanol).

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloropentyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 5-chloropentanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloropentyl hexanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 5-chloropentanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 5-chloropentyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Hexanoic acid and 5-chloropentanol.

    Reduction: Hexanol and 5-chloropentanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloropentyl hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloropentyl hexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and 5-chloropentanol, which may have biological activity. The chlorine atom in the 5-chloropentyl group can also participate in substitution reactions, leading to the formation of various derivatives with different properties.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropentyl acetate: Similar structure but with an acetate group instead of a hexanoate group.

    5-Chloropentyl butanoate: Similar structure but with a butanoate group instead of a hexanoate group.

    5-Chloropentyl propanoate: Similar structure but with a propanoate group instead of a hexanoate group.

Uniqueness

5-Chloropentyl hexanoate is unique due to its specific combination of a hexanoate group and a 5-chloropentyl group, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like 5-Chloropentyl acetate or 5-Chloropentyl butanoate may result in different reactivity and applications.

Properties

CAS No.

62409-75-0

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

5-chloropentyl hexanoate

InChI

InChI=1S/C11H21ClO2/c1-2-3-5-8-11(13)14-10-7-4-6-9-12/h2-10H2,1H3

InChI Key

BGXSOSFCBMGFNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCCCCCl

Origin of Product

United States

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